3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid
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Overview
Description
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a tert-butoxy group through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with tert-butyl 2-oxo-2-propanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
- ®-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
- 2-[(tert-butoxy)-1-oxopropan-2-yl]benzoic acid
Uniqueness
3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
798552-07-5 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(13(18)19-14(2,3)4)15-11-7-5-6-10(8-11)12(16)17/h5-9,15H,1-4H3,(H,16,17) |
InChI Key |
RZUWLSMVRDJKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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